methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate
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Overview
Description
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H11F2NO2I It is a derivative of benzoic acid, characterized by the presence of amino, difluoroethyl, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The difluoroethyl group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl and iodo groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1,1-difluoroethyl)benzoate: Lacks the iodo group, making it less reactive in certain substitution reactions.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-chlorobenzoate: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodo derivative.
Uniqueness
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is unique due to the presence of the iodo group, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10F2INO2 |
---|---|
Molecular Weight |
341.09 g/mol |
IUPAC Name |
methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H10F2INO2/c1-10(11,12)6-4-8(14)5(3-7(6)13)9(15)16-2/h3-4H,14H2,1-2H3 |
InChI Key |
SNKCYWJNJKHSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)N)C(=O)OC)I)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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